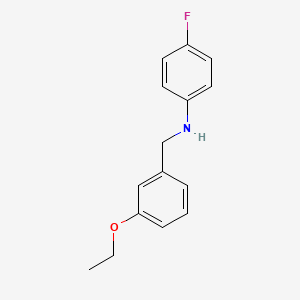

N-(3-ethoxybenzyl)-4-fluoroaniline

Description

N-(3-Ethoxybenzyl)-4-fluoroaniline is a substituted aniline derivative characterized by a 3-ethoxybenzyl group attached to the nitrogen of a 4-fluoroaniline moiety. The ethoxy group (-OCH₂CH₃) at the 3-position of the benzyl ring introduces steric and electronic effects, while the fluorine atom at the para position of the aniline ring enhances electron-withdrawing properties. This compound is structurally related to intermediates used in pharmaceuticals and agrochemicals, such as Linezolid precursors (e.g., N-(4-(benzyloxy)benzylidene)-4-fluoroaniline, an intermediate highlighted in ) . Its synthesis typically involves condensation or alkylation reactions, as seen in analogs like N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline () and sulfonamide derivatives ().

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-4-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-2-18-15-5-3-4-12(10-15)11-17-14-8-6-13(16)7-9-14/h3-10,17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBXCEYJMSJNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxybenzyl)-4-fluoroaniline typically involves the reductive amination of 4-fluoroaniline with 3-ethoxybenzaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (Na(OAc)3BH) under mild acidic conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethoxybenzyl)-4-fluoroaniline can undergo various chemical reactions, including:

Reduction: Reduction of the nitro group (if present) to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: DDQ in an organic solvent like dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to modify their properties, such as fluorescence or conductivity.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethoxy and fluoro substituents can influence the compound’s binding affinity and selectivity by affecting its electronic and steric properties . Molecular docking studies and structure-activity relationship (SAR) analyses are often employed to elucidate these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Effects on Electronic Properties: 4-Fluoroaniline vs. 4-Chloro/Bromoaniline: The 4-fluoro substituent in aniline derivatives exhibits lower electron-withdrawing effects compared to 4-chloro or 4-bromo groups. However, 4-fluoroaniline derivatives display higher proton affinity and gas-phase basicity than 4-nitroaniline, as demonstrated via mass spectrometry () . Ethoxybenzyl vs.

Thermal Properties :

- N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline () has a melting point of 136–138°C, while halogenated analogs like 3-chloro-N-(4-ethoxybenzyl)-4-methylaniline () may exhibit higher melting points due to increased molecular symmetry and intermolecular interactions.

Comparative Data Table

Key Findings

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances proton affinity and stabilizes charge interactions in biological targets but may reduce cholinesterase inhibition compared to bulkier halogens (Cl, Br).

- Structural Flexibility : Ethoxybenzyl groups improve lipophilicity, making this compound a versatile intermediate, whereas dichlorobenzylidene derivatives optimize antifungal specificity.

- Synthetic Versatility : 4-Fluoroaniline’s reactivity in condensation and sulfonylation reactions enables high-yield routes to diverse bioactive molecules.

Biological Activity

N-(3-ethoxybenzyl)-4-fluoroaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and its potential therapeutic applications.

This compound is classified as an aniline derivative, characterized by the presence of an ethoxy group and a fluorine atom attached to the aromatic ring. The molecular structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 221.25 g/mol

This compound's unique structure allows it to interact with biological targets effectively, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The ethoxy and fluoro substituents significantly affect the compound's binding affinity and selectivity towards specific enzymes and receptors.

- Enzyme Inhibition : The compound may act as a reversible inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It has potential interactions with various receptors, which can lead to alterations in signal transduction pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its effects on different cancer cell lines. For instance:

- Cell Viability Reduction : In vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

- Apoptosis Induction : The compound has been shown to induce apoptosis, evidenced by increased levels of caspase-3 and caspase-8, which are critical for programmed cell death.

| Cell Line | IC50 (μg/mL) | Apoptosis Induction |

|---|---|---|

| HepG2 | 5.80 | Yes |

| MCF-7 | 4.11 | Yes |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties:

- Cytokine Modulation : It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells.

- NF-κB Pathway Inhibition : The compound inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on HepG2 Cells : A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and an increase in apoptosis markers compared to control groups .

- Anti-inflammatory Activity : Another study revealed that this compound effectively reduced TNF-α levels by approximately 50%, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Notable Activity |

|---|---|---|

| N-(3-ethoxybenzyl)benzenesulfonamide | Sulfonamide group instead of fluoro | Moderate antibacterial activity |

| N-(3-ethoxybenzyl)-3-(hexyloxy)aniline | Hexyloxy group instead of fluoro | Enhanced solubility but lower anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.